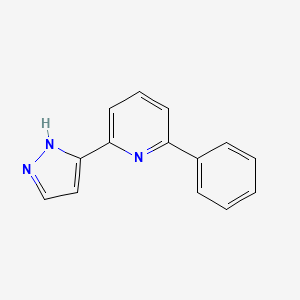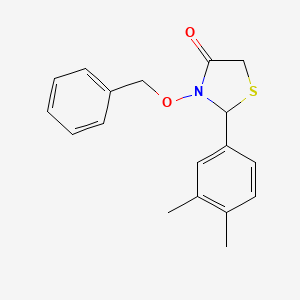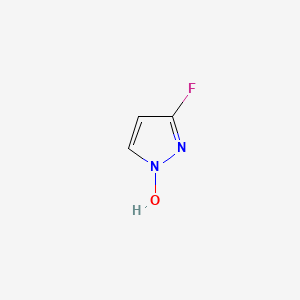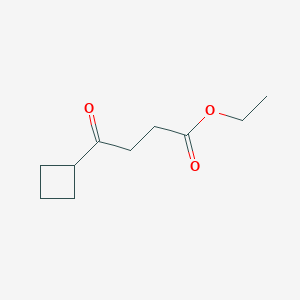
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Bromination: The starting material, a benzene derivative, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole Formation: The brominated intermediate undergoes a cycloaddition reaction with sodium azide and a nitrile to form the tetrazole ring.
Amidation: The final step involves the reaction of the tetrazole intermediate with 3-methylbutylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutyl group, leading to the formation of alcohols or carboxylic acids.
Reduction: Reduction reactions may target the bromine atom or the tetrazole ring, resulting in debromination or ring-opening reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Debrominated compounds or ring-opened products.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe for investigating enzyme activities.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-chloro-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-fluoro-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
Uniqueness
The presence of the bromine atom in this compound may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C13H16BrN5O |
|---|---|
Poids moléculaire |
338.20 g/mol |
Nom IUPAC |
5-bromo-N-(3-methylbutyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H16BrN5O/c1-9(2)5-6-15-13(20)11-7-10(14)3-4-12(11)19-8-16-17-18-19/h3-4,7-9H,5-6H2,1-2H3,(H,15,20) |
Clé InChI |
ZGOPAIVIXQKDTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)

![4-[2-(1-Methylpyrrolidin-3-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12615863.png)
![1(2H)-Quinolineethanol, 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-a-(trifluoromethyl)-, (aS,2R)-](/img/structure/B12615867.png)

![2-(Methanesulfinyl)-4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B12615885.png)
![2,2'-({4-[(E)-(2-Ethoxy-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12615886.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl benzenesulfonate](/img/structure/B12615891.png)



![8-(2,6-Dimethylhept-5-EN-1-YL)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B12615904.png)

![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
